(2R)-1-ethoxypropan-2-ol
Overview
Description
(2R)-1-ethoxypropan-2-ol: is an organic compound with the molecular formula C5H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a solvent and intermediate in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-1-ethoxypropan-2-ol can be synthesized through various methods. One common method involves the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous process involving the reaction of propylene oxide with ethanol. The process is optimized for high yield and purity, often using advanced catalytic systems and separation techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-1-ethoxypropan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. It is also used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a solvent for the extraction and purification of biomolecules. Its low toxicity makes it suitable for use in biological assays and experiments.
Medicine: The compound is used in the formulation of pharmaceuticals, particularly as a solvent for active ingredients. Its chiral nature also makes it a valuable intermediate in the synthesis of chiral drugs.
Industry: In industrial applications, this compound is used as a solvent in the production of coatings, adhesives, and inks. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-ethoxypropan-2-ol depends on its specific application. In chemical reactions, it acts as a solvent or reactant, facilitating the interaction between other molecules. In biological systems, it may interact with cellular components, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
(2S)-1-ethoxypropan-2-ol: The enantiomer of (2R)-1-ethoxypropan-2-ol, with similar chemical properties but different biological activity.
1-ethoxy-2-propanol: A structural isomer with different physical and chemical properties.
2-methoxypropan-1-ol: Another similar compound with a different alkoxy group.
Uniqueness: this compound is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of chiral drugs and other chiral compounds. Its versatility as a solvent and intermediate also sets it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-1-ethoxypropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQKTGDSGKSKJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609847-69-0 | |
Record name | Propylene glycol ethyl ether, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609847690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYLENE GLYCOL ETHYL ETHER, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54746X9253 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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